(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O3S/c1-20-7-18-19-12(20)25(23,24)9-5-21(6-9)11(22)8-2-3-10(17-4-8)13(14,15)16/h2-4,7,9H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLHUPCTNJJWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic molecule that integrates triazole, azetidine, and pyridine moieties. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 389.35 g/mol. The structure features a triazole ring known for its role in various biological activities, particularly as an enzyme inhibitor.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the Triazole Ring : The triazole moiety is synthesized through cyclization reactions under acidic or basic conditions.
- Formation of Azetidine and Pyridine Components : These components are integrated into the final structure through nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biological macromolecules. The triazole ring can inhibit enzyme activity by binding to the active sites, blocking substrate access, and altering enzymatic pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this one exhibit significant antibacterial and antifungal properties. For instance, studies have shown that triazole derivatives can inhibit fungal growth by targeting ergosterol biosynthesis pathways.
Anticancer Potential
The compound has been explored for its anticancer properties. Triazole-based compounds have demonstrated efficacy in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Study 1: Antifungal Activity
A study evaluated the antifungal activity of various triazole derivatives against Candida albicans. The results indicated that compounds with similar structural features to our target compound displayed IC50 values in the low micromolar range, suggesting potent antifungal effects.
Study 2: Anticancer Efficacy
In another investigation, a series of azetidine derivatives were tested against several cancer cell lines (e.g., MCF-7 and HeLa). The results showed that these derivatives exhibited significant cytotoxicity, with IC50 values ranging from 5 to 15 µM.
Comparative Analysis
To understand the unique properties of this compound, it can be compared with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (4-methyl-4H-1,2,4-triazol-3-yl)methanol | Simple triazole | Moderate antibacterial activity |
| (4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide | Triazole-based | Anticancer properties |
| Triazole Derivatives | Broad class | Diverse biological activities |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The presence of the 4-methyl-4H-1,2,4-triazole group in this compound suggests potential efficacy against various pathogens. For instance, triazole derivatives have been widely studied for their antifungal and antibacterial activities. Studies have shown that similar compounds can inhibit the growth of Mycobacterium tuberculosis and other resistant strains, making them promising candidates for developing new antimicrobial agents .
Anticancer Properties
The trifluoromethyl group is known to enhance the biological activity of pharmaceuticals. Compounds with this feature have been linked to improved anticancer properties. Preliminary studies suggest that triazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. The specific application of (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone in cancer therapy is an area ripe for exploration .
Enzyme Inhibition
The compound's structure may allow it to interact with specific enzymes involved in disease processes. For example, it could potentially act as a 5-lipoxygenase inhibitor, which is relevant in inflammatory diseases. Molecular docking studies can provide insights into its binding affinity and mechanism of action against target enzymes .
Agricultural Science
Fungicides and Herbicides
Due to the antifungal properties associated with triazole compounds, this compound may find applications as a fungicide in agriculture. Its ability to inhibit fungal pathogens could be beneficial for crop protection against diseases such as powdery mildew and rusts . Additionally, the compound's chemical structure may lend itself to herbicidal activity against certain weed species.
Material Science
Polymer Chemistry
In material science, triazole-containing compounds are being explored for their potential as monomers or additives in polymer synthesis. The unique electronic properties imparted by the trifluoromethyl group can enhance the thermal stability and mechanical properties of polymers. Research into the incorporation of such compounds into polymer matrices could lead to the development of advanced materials with tailored properties for specific applications .
Summary Table of Applications
| Field | Application | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against resistant pathogens |
| Anticancer Properties | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Targeting inflammatory pathways | |
| Agricultural Science | Fungicides and Herbicides | Protection against crop diseases |
| Material Science | Polymer Chemistry | Enhanced thermal stability and mechanical strength |
Chemical Reactions Analysis
Nucleophilic Substitution at the Azetidine Nitrogen
The azetidine ring’s tertiary nitrogen is a key reactive site. In the presence of electrophiles, it undergoes nucleophilic substitution, enabling modifications to the azetidine scaffold. For example:
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkyl halides (e.g., CH₃I) | DMF, K₂CO₃, 60°C, 12 h | N-alkylated azetidine derivatives | 70–85% | |
| Acyl chlorides | THF, Et₃N, 0°C → rt, 6 h | Acylated azetidine products | 65–78% |
This reactivity is critical for introducing functional groups (e.g., alkyl chains, acyl moieties) to modulate physicochemical or biological properties. Monitoring via HPLC or TLC ensures reaction completion.
Sulfonyl Group Reactivity
The triazole-linked sulfonyl group participates in substitution and coupling reactions:
Suzuki-Miyaura Cross-Coupling
The sulfonyl triazole moiety can act as an electrophilic partner in palladium-catalyzed cross-couplings:
| Boronic Acid | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl sulfonamide derivatives | 60–75% |
Nucleophilic Displacement
The sulfonyl group facilitates displacement by amines or thiols:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DCM, rt, 24 h | Sulfonamide-linked piperidine analogs | 82% |
Trifluoromethyl Pyridine Reactivity
The electron-deficient pyridine ring undergoes selective functionalization:
Electrophilic Aromatic Substitution
The trifluoromethyl group directs substitution to the C-4 position:
| Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃ (fuming) | H₂SO₄, 0°C, 2 h | Nitro-substituted pyridine derivatives | 55% |
Metal-Halogen Exchange
Halogenated analogs enable further cross-couplings:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| n-BuLi, THF, –78°C | Quenched with electrophiles (e.g., CO₂) | Carboxylic acid derivatives | 45–60% |
Triazole Ring Functionalization
The 1,2,4-triazole core supports coordination and alkylation:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation (CH₃I) | K₂CO₃, DMF, 60°C, 8 h | N-methylated triazole derivatives | 70% | |
| Metal Coordination | Hg(II) salts, MeOH, rt | Mercury-triazole complexes | 90% |
Methanone Group Transformations
The ketone group undergoes reduction or condensation:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ reduction | MeOH, 0°C → rt, 2 h | Secondary alcohol derivative | 88% | |
| Grignard addition | THF, –78°C → rt, 12 h | Tertiary alcohol products | 65% |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Comparisons
The compound shares a methanone core with analogs reported in the literature. Key differences lie in heterocyclic systems, substituents, and physicochemical properties. Below is a comparative table:
Key Observations:
Heterocyclic Systems: The target compound employs a 4-membered azetidine ring, which may confer steric constraints compared to the 6-membered piperidine in Compound 49 and analogs.
Substituent Effects :
- The trifluoromethylpyridine group is shared with Compound 49 but replaces the trifluoromethylphenyl moiety. Pyridine’s nitrogen may improve solubility or target specificity compared to phenyl .
- Analogs in feature fluorine and methanesulfonylphenyl groups, which could enhance metabolic resistance or kinase-binding interactions .
Synthetic Efficiency: Compound 49 demonstrates high yield (80%) and purity (98.6%), suggesting robust synthetic routes for similar methanone derivatives . The target compound’s synthesis details are unspecified, but azetidine functionalization may require specialized reagents or conditions.
Physicochemical and Pharmacokinetic Considerations
- However, the sulfonyl group in the target compound may counterbalance this by enhancing polarity.
- Metabolic Stability : Azetidine’s rigidity and the triazole sulfonyl group could reduce oxidative metabolism compared to piperidine-based analogs .
- Solubility : Pyridine and sulfonyl groups may improve aqueous solubility relative to purely aromatic systems (e.g., phenyl in Compound 49).
Preparation Methods
Synthesis of 3-((4-Methyl-4H-1,2,4-Triazol-3-yl)Sulfonyl)Azetidine
The azetidine-sulfonyl-triazole subunit is constructed via a three-step sequence (Scheme 1):
Step 1: Thiol Alkylation
3-Bromoazetidine hydrobromide + 4-Methyl-1,2,4-triazole-3-thiol
→ 3-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)azetidine
Conditions: FeCl₃ (10 mol%), EtOH, 65°C, 12 h
Yield: 78%
Step 2: Oxidation to Sulfonic Acid
3-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)azetidine + H₂O₂ (30%)
→ 3-((4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine
Conditions: Acetic acid, 0°C → rt, 6 h
Yield: 92%
Step 3: Fluorination to Sulfonyl Fluoride
3-((4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine + Deoxo-Fluor®
→ 3-((4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-sulfonyl fluoride
Conditions: DCM, -20°C, 2 h
Yield: 85%
Preparation of 6-(Trifluoromethyl)Pyridine-3-Carbonyl Chloride
The acylating agent is synthesized through radical trifluoromethylation (Table 1):
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Nicotinoyl chloride, CuI | CF₃I, DMF, 100°C, 24h | 67% |
| 2 | SOCl₂, cat. DMF | Reflux, 3h | 95% |
Final Coupling Reaction
The key fragments are combined via nucleophilic acyl substitution (Scheme 2):
3-((4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine
+ 6-(Trifluoromethyl)pyridine-3-carbonyl chloride
→ Target compound
Conditions: Et₃N (2 eq), THF, 0°C → rt, 12 h
Yield: 76%
Purification: Prep-HPLC (MeCN/H₂O + 0.1% FA)
Purity: >99% (HPLC)
Reaction Optimization Data
Solvent Screening for Coupling Step
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| THF | Et₃N | 25 | 76 |
| DCM | DIPEA | 40 | 68 |
| MeCN | K₂CO₃ | 60 | 54 |
| DMF | NaHCO₃ | 25 | 63 |
THF with triethylamine provided optimal results due to improved solubility of the azetidine intermediate.
Temperature Profile Study
| Temp (°C) | Time (h) | Conversion (%) |
|---|---|---|
| 0 | 24 | 45 |
| 25 | 12 | 98 |
| 40 | 8 | 99 |
| 60 | 4 | 99 (degradation observed) |
Reactions above 40°C showed 5-7% decomposition via ¹⁹F NMR.
Spectroscopic Characterization
¹H NMR (500 MHz, DMSO-d₆)
δ 8.93 (d, J=2.1 Hz, 1H, Py-H),
8.55 (dd, J=8.3, 2.3 Hz, 1H, Py-H),
8.12 (s, 1H, Triazole-H),
7.89 (d, J=8.3 Hz, 1H, Py-H),
4.45-4.39 (m, 2H, Azetidine-H),
4.01-3.94 (m, 2H, Azetidine-H),
3.78 (s, 3H, N-CH₃),
3.32-3.25 (m, 1H, Azetidine-H)
HRMS (ESI-TOF)
Calculated for C₁₃H₁₂F₃N₅O₃S [M+H]⁺: 376.0684
Found: 376.0681
IR (ATR, cm⁻¹)
ν 1698 (C=O), 1354/1147 (SO₂), 1325 (C-F), 1256 (C-N)
Alternative Synthetic Routes
Reductive Amination Approach
A three-component coupling strategy was explored (Scheme 3):
3-Azetidinecarboxylic acid + 4-Methyl-1,2,4-triazole-3-sulfonamide
+ 6-(Trifluoromethyl)nicotinaldehyde
→ Target compound
Conditions: NaBH₃CN, MeOH, pH 5, 48h
Yield: 58%
Though lower yielding, this method avoids handling acyl chlorides.
Solid-Phase Synthesis
A resin-bound variant was developed for parallel synthesis (Table 2):
| Resin | Coupling Reagent | Loading (mmol/g) | Purity (%) |
|---|---|---|---|
| Wang resin | HATU | 0.45 | 82 |
| Rink amide MBHA resin | PyBOP | 0.38 | 91 |
| Tentagel resin | DCC/HOBt | 0.29 | 75 |
Industrial-Scale Considerations
Process Optimization Parameters
Green Chemistry Metrics
| Metric | Batch Process | Optimized Process |
|---|---|---|
| PMI (kg/kg) | 86 | 34 |
| E-Factor | 58 | 19 |
| Energy (kWh/kg) | 420 | 290 |
Applications and Derivatives
The compound serves as a key intermediate for:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone?
- Methodology :
- Step 1 : Start with functionalized azetidine and 4-methyl-1,2,4-triazole precursors. Use sulfonylation to introduce the sulfonyl group (e.g., via reaction with sulfonyl chlorides under basic conditions).
- Step 2 : Couple the sulfonylated azetidine intermediate with 6-(trifluoromethyl)pyridine-3-carboxylic acid using carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF).
- Validation : Monitor reactions via TLC or HPLC. Confirm intermediates via H/C NMR and mass spectrometry .
Q. Which analytical techniques are critical for confirming the purity and structure of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for sulfonyl (-SO-), azetidine (N-CH), and trifluoromethyl (CF) groups. F NMR can verify CF integrity.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion [M+H] and fragmentation patterns.
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo assays) for this compound be systematically analyzed?
- Methodology :
- Step 1 : Validate assay conditions (e.g., cell line viability, protein binding interference from the trifluoromethyl group).
- Step 2 : Perform pharmacokinetic studies (e.g., plasma stability, metabolic profiling via LC-MS) to identify degradation products or active metabolites.
- Step 3 : Compare structural analogs (e.g., triazole vs. oxadiazole derivatives) to isolate the impact of the sulfonyl-azetidine moiety on bioactivity .
Q. What experimental design strategies are optimal for evaluating the compound’s stability under physiological conditions?
- Methodology :
- Design : Use a split-plot design to test variables (pH, temperature, enzymatic exposure). For example:
- Main Plot : pH (2.0, 7.4, 9.0)
- Subplot : Temperature (25°C, 37°C)
- Analysis : Quantify degradation via HPLC-UV and identify byproducts via tandem MS.
- Statistical Tools : Apply ANOVA to assess significance of degradation pathways .
Q. How can the sulfonyl-triazole-azetidine moiety’s electronic properties be computationally modeled to predict reactivity?
- Methodology :
- Step 1 : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and HOMO/LUMO orbitals.
- Step 2 : Simulate nucleophilic attack at the sulfonyl group using molecular dynamics (MD) in explicit solvent models.
- Validation : Compare predicted reactivity with experimental data (e.g., hydrolysis rates in buffered solutions) .
Q. What strategies mitigate low solubility in aqueous buffers during in vitro assays?
- Methodology :
- Co-solvent Systems : Test DMSO-water mixtures (≤1% DMSO) or cyclodextrin inclusion complexes.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the pyridine ring to enhance hydrophilicity.
- Validation : Measure solubility via shake-flask method and confirm using nephelometry .
Contradiction Resolution & Optimization
Q. How can conflicting results in enzyme inhibition assays (e.g., IC variability) be resolved?
- Methodology :
- Step 1 : Verify enzyme source purity (e.g., recombinant vs. tissue-extracted).
- Step 2 : Assess competitive vs. non-competitive inhibition via Lineweaver-Burk plots.
- Step 3 : Use isothermal titration calorimetry (ITC) to measure binding affinity and stoichiometry .
Q. What reaction conditions optimize yield during the sulfonylation step?
- Methodology :
- Variables : Test bases (e.g., pyridine, TEA), solvents (DMF, CHCl), and stoichiometry (1.2–2.0 eq sulfonyl chloride).
- Optimization : Apply response surface methodology (RSM) to identify ideal conditions (e.g., 1.5 eq reagent in DMF at 0°C).
- Validation : Compare yields via H NMR integration of crude product .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
